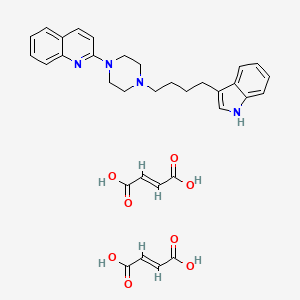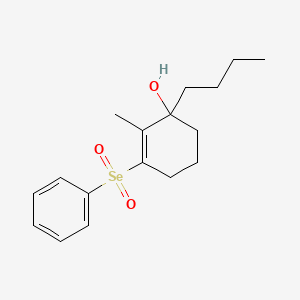
lithium;4,4-dimethylpent-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;4,4-dimethylpent-2-yne is an organic compound with the molecular formula C7H12Li It is a lithium salt of 4,4-dimethylpent-2-yne, which is an alkyne characterized by a carbon-carbon triple bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;4,4-dimethylpent-2-yne typically involves the deprotonation of 4,4-dimethylpent-2-yne using a strong base such as n-butyllithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent the highly reactive lithium species from reacting with moisture or oxygen. The reaction is usually performed in a non-polar solvent like hexane or cyclohexane to ensure the solubility of the reactants and products.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reactors, automated systems for handling reactive intermediates, and stringent control of reaction conditions to ensure safety and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;4,4-dimethylpent-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The triple bond in the alkyne can participate in addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride), leading to the formation of dihaloalkanes or haloalkenes.
Substitution Reactions: The lithium atom can be replaced by other electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized to form ketones or carboxylic acids, and reduced to form alkanes or alkenes.
Common Reagents and Conditions
Halogenation: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a solvent such as dichloromethane.
Hydrohalogenation: Hydrogen halides (e.g., HCl, HBr) in an inert solvent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst like palladium on carbon (Pd/C).
Major Products
Dihaloalkanes: From halogenation reactions.
Haloalkenes: From hydrohalogenation reactions.
Ketones and Carboxylic Acids: From oxidation reactions.
Alkanes and Alkenes: From reduction reactions.
Applications De Recherche Scientifique
Lithium;4,4-dimethylpent-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Organometallic Chemistry: The compound is used to study the reactivity and mechanisms of organolithium compounds.
Catalysis: It serves as a precursor in the preparation of catalysts for various chemical reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of lithium;4,4-dimethylpent-2-yne involves the interaction of the lithium cation with the π-electrons of the alkyne. This interaction stabilizes the compound and makes it highly reactive towards electrophiles. The lithium cation can also coordinate with other ligands, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethylpent-2-yne: The parent alkyne without the lithium cation.
Lithium Acetylide: A simpler lithium-alkyne compound with a similar reactivity profile.
Lithium Phenylacetylide: Another lithium-alkyne compound with an aromatic substituent.
Uniqueness
Lithium;4,4-dimethylpent-2-yne is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the reactivity and selectivity of the compound. This makes it a valuable reagent in organic synthesis, particularly in the formation of sterically demanding molecules.
Propriétés
Numéro CAS |
74317-35-4 |
|---|---|
Formule moléculaire |
C7H11Li |
Poids moléculaire |
102.1 g/mol |
Nom IUPAC |
lithium;4,4-dimethylpent-2-yne |
InChI |
InChI=1S/C7H11.Li/c1-5-6-7(2,3)4;/h1H2,2-4H3;/q-1;+1 |
Clé InChI |
AMIAVKSDYGVVHT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].CC(C)(C)C#C[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


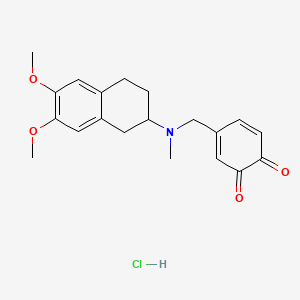




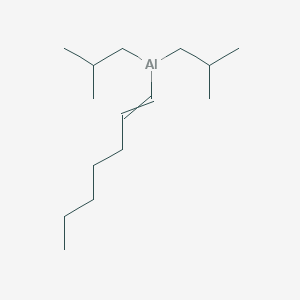

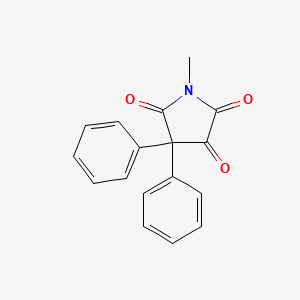
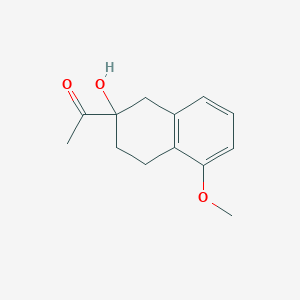
silane](/img/structure/B14435797.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)

